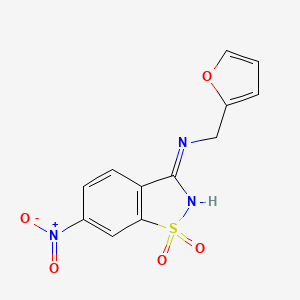methanone](/img/structure/B12491565.png)
[4-(4-Methylpiperazin-1-yl)piperidin-1-yl](naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-4-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring, a piperidine ring, and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as N-benzylpiperidone.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine, such as ethylenediamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-METHYL-4-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-METHYL-4-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-METHYL-4-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-METHYL-4-(4-PIPERIDINYL)PIPERAZINE: A structurally similar compound with a simpler structure, lacking the naphthalene moiety.
1-METHYL-4-(NAPHTHALENE-1-YL)PIPERAZINE: Similar but with a different substitution pattern on the piperazine ring.
Uniqueness
1-METHYL-4-[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]PIPERAZINE is unique due to the presence of both the naphthalene and piperidine moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H27N3O |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
[4-(4-methylpiperazin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H27N3O/c1-22-13-15-23(16-14-22)18-9-11-24(12-10-18)21(25)20-8-4-6-17-5-2-3-7-19(17)20/h2-8,18H,9-16H2,1H3 |
Clave InChI |
RBRZAPPUTHPOSB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B12491484.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12491486.png)
![Ethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491491.png)
![9,10-dimethoxy-2-(2-methylphenoxy)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12491493.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491501.png)
![[4-(Diphenylmethyl)piperazin-1-yl][2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B12491505.png)

![2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B12491509.png)

![1-(pyridin-2-ylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12491521.png)
![(3Z)-5-bromo-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12491526.png)
![[2-(2-Chlorophenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491548.png)
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12491553.png)

